molecular formula C21H22N4O5 B5088281 [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid

Cat. No.: B5088281
M. Wt: 410.4 g/mol
InChI Key: HDCBUCWGXNLVOQ-UHFFFAOYSA-N
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Description

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid is a complex organic compound that features an indole, piperazine, and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as piperazine . The reaction conditions often require an acidic catalyst and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in studying cellular pathways and mechanisms .

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer, antiviral, and anti-inflammatory agent .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in organic reactions. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The piperazine and pyridine rings contribute to the compound’s overall binding affinity and specificity . These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone lies in its specific combination of functional groups. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.C2H2O4/c24-19(15-5-7-20-8-6-15)23-11-9-22(10-12-23)14-16-13-21-18-4-2-1-3-17(16)18;3-1(4)2(5)6/h1-8,13,21H,9-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCBUCWGXNLVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=NC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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